molecular formula C5H5BFNO2 B591759 5-Fluoropyridine-3-boronic acid CAS No. 872041-86-6

5-Fluoropyridine-3-boronic acid

Cat. No. B591759
M. Wt: 140.908
InChI Key: FVEDGBRHTGXPOK-UHFFFAOYSA-N
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Description

5-Fluoropyridine-3-boronic acid is a pharmaceutical intermediate . It is a product of Thermo Scientific Chemicals and was originally part of the Alfa Aesar product portfolio .


Molecular Structure Analysis

The molecular formula of 5-Fluoropyridine-3-boronic acid is C5H5BFNO2 . The InChI Key is FVEDGBRHTGXPOK-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, such as 5-Fluoropyridine-3-boronic acid, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

5-Fluoropyridine-3-boronic acid appears as white to cream or pale yellow crystals or crystalline powder . It is soluble in hot methanol . The molecular weight is 140.91 .

Scientific Research Applications

Antitumor Activity

5-Fluoropyridine-3-boronic acid derivatives, such as BOF-A2, have shown promising results in antitumor activity. BOF-A2, which includes both a masked form of 5-fluorouracil (5-FU) and an inhibitor of 5-FU degradation, has demonstrated significant antitumor effects in various studies. For instance, it has shown high antitumor activity against sarcoma-180 and Yoshida sarcoma, with rapid degradation to its active metabolites in vivo, leading to a sustained high level of 5-FU in tumor tissues (Fujii et al., 1989), (Shirasaka et al., 1990).

Boron Neutron Capture Therapy (BNCT)

4-Borono-2-[18F]fluoro-D,L-phenylalanine, a compound related to 5-Fluoropyridine-3-boronic acid, has been studied for its potential in boron neutron capture therapy (BNCT). This compound, labeled with 18F, has shown promise in tumor imaging and therapy due to its significant uptake and stability in tumor tissues (Ishiwata et al., 1991).

Pharmacokinetics and Brain Uptake

The pharmacokinetics of boronophenylalanine derivatives, crucial for BNCT, have been studied to optimize delivery to brain tumors. Techniques such as blood-brain barrier disruption have been utilized to enhance the uptake of these compounds in brain tumors, showing promising results in improving delivery for effective therapy (Yang et al., 2014).

Safety And Hazards

5-Fluoropyridine-3-boronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 5-Fluoropyridine-3-boronic acid are not mentioned in the available resources, boronic acids have been well developed as sensors to recognize carbohydrates or other substances . This suggests potential future applications in the field of sensor development.

properties

IUPAC Name

(5-fluoropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BFNO2/c7-5-1-4(6(9)10)2-8-3-5/h1-3,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVEDGBRHTGXPOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50660178
Record name (5-Fluoropyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50660178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoropyridine-3-boronic acid

CAS RN

872041-86-6
Record name (5-Fluoropyridin-3-yl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=872041-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Fluoropyridin-3-yl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID50660178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoropyridine-3-boronic acid
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Synthesis routes and methods

Procedure details

3-bromo-5-fluoropyridine (2a) (25 kg, 142 moles, 1.0 equiv.), THF (222.5 kg) and isopropyl borate (28 kg, 149.3 moles, 1.05 equiv.) were added to a 700 L low temperature reactor. The resulting mixture was cooled to −90° C.˜−80° C. while stirred. Then n-BuLi (40.2 kg, 2.5 M, 142 moles, 1.0 equiv.) was added dropwise (2 kg/h) maintaining the temperature below −87° C. After the addition was complete, the mixture was maintained at −88˜−83° C. for 2.5 h. When the reaction was deemed complete by HPLC analysis, it was quenched by addition of 9% aqueous HCl (7.7 kg). The mixture was transferred to a 1000 L glass-lined reactor and the temperature returned to −20˜−10° C. Additional HCl solution (122.3 kg) was then added until pH was adjusted to 1˜2 maintaining the temperature at 0˜10° C. The mixture was then held for 0.5 h in order to allow layers to separate. The organic layer was separated and washed with saturated brine (38 kg). It was stirred for 0.5 h and then held again for 0.5 h to allow layer separation. The aqueous layer was separated and the combined aqueous layers were extracted with EtOAc twice (51+25 kg). The organic phase was separated and pH was adjusted to a value of 6 by using 30% aqueous NaOH solution (27.4 kg). At this pH a solid precipitated out. The slurry was filtered by centrifuge and allowed to dry in a tray dryer at 40˜45° C. Title compound (2b) was obtained as a white solid (17.5 kg, 87.4%, purity: 98.6% AUC using method B).
Quantity
25 kg
Type
reactant
Reaction Step One
Quantity
28 kg
Type
reactant
Reaction Step One
Name
Quantity
222.5 kg
Type
solvent
Reaction Step One
Quantity
40.2 kg
Type
reactant
Reaction Step Two

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